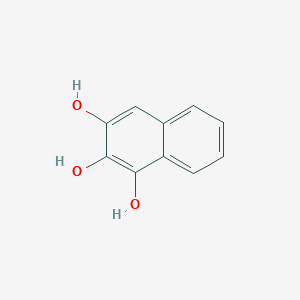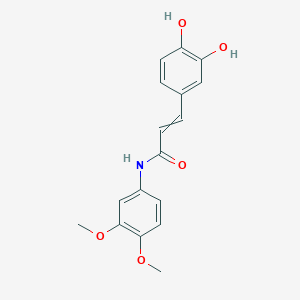
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a conjugated system with both hydroxyl and methoxy functional groups, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 3,4-dimethoxyaniline.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 60-80°C.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy groups, making it less versatile in certain reactions.
3-(4-Hydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide: Lacks one hydroxyl group, affecting its reactivity and biological activity.
Properties
CAS No. |
118198-63-3 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21) |
InChI Key |
DEOHUSDXNWMAHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

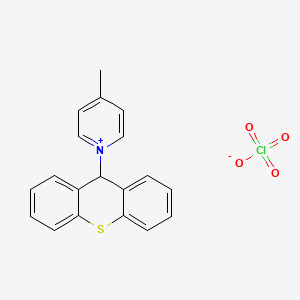
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
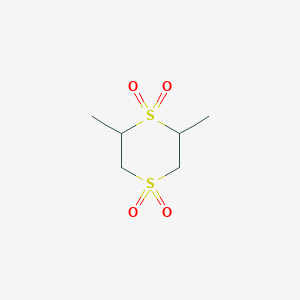

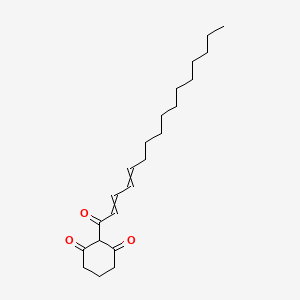
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

